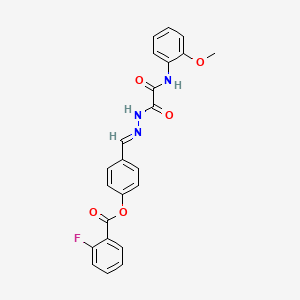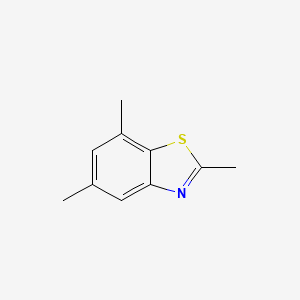
3-Methylisothiazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-Metilisotiazol-4,5-dicarboxamida es un compuesto químico con la fórmula molecular C6H7N3O2S y un peso molecular de 185,20 g/mol Es un derivado del isotiazol, un compuesto heterocíclico de cinco miembros que contiene átomos de nitrógeno y azufre.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 3-Metilisotiazol-4,5-dicarboxamida típicamente implica la reacción de 3-metilisotiazol con reactivos apropiados para introducir los grupos funcionales dicarboxamida. Un método común implica el uso de reactivos formadores de amida en condiciones controladas para lograr el producto deseado .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para la 3-Metilisotiazol-4,5-dicarboxamida no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la implementación de técnicas de purificación para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 3-Metilisotiazol-4,5-dicarboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
La 3-Metilisotiazol-4,5-dicarboxamida tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudian las interacciones del compuesto con las moléculas biológicas para comprender su posible actividad biológica.
Medicina: Se realiza investigación para explorar sus posibles aplicaciones terapéuticas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como precursor en procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de la 3-Metilisotiazol-4,5-dicarboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede sufrir isomerización fotoquímica, donde absorbe la luz y sufre cambios estructurales. Este proceso implica vías como la ciclación-isomerización interna, la contracción del anillo-expansión del anillo y las reacciones fotoquímicas directas . Estos mecanismos se estudian para comprender el comportamiento del compuesto en diferentes condiciones.
Comparación Con Compuestos Similares
Compuestos Similares
3-Metilisotiazol: Un derivado más simple sin los grupos dicarboxamida.
4-Metilisotiazol: Otro isómero con un patrón de sustitución diferente.
5-Metilisotiazol: Similar a la 3-Metilisotiazol pero con el grupo metilo en una posición diferente.
Unicidad
La 3-Metilisotiazol-4,5-dicarboxamida es única debido a la presencia de ambos grupos metilo y dicarboxamida, que confieren propiedades químicas y reactividad distintas. Esto la convierte en un compuesto valioso para aplicaciones específicas donde se requieren estos grupos funcionales.
Propiedades
Fórmula molecular |
C6H7N3O2S |
|---|---|
Peso molecular |
185.21 g/mol |
Nombre IUPAC |
3-methyl-1,2-thiazole-4,5-dicarboxamide |
InChI |
InChI=1S/C6H7N3O2S/c1-2-3(5(7)10)4(6(8)11)12-9-2/h1H3,(H2,7,10)(H2,8,11) |
Clave InChI |
WGJRHJKAKWKVQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)


![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12050098.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B12050106.png)
![6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050111.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B12050115.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)
![1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea](/img/structure/B12050126.png)

